Methylene bis(chlorosulfate)
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(chlorosulfonyloxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDHZBJMKCESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)OS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431608 | |
| Record name | METHYLENE BIS(CHLOROSULFATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92975-18-3 | |
| Record name | METHYLENE BIS(CHLOROSULFATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methylene Bis Chlorosulfate
Preparation via Reaction of Dichloromethane (B109758) with Sulfur Trioxide
The reaction of dichloromethane with sulfur trioxide is a sequential process that yields both chloromethyl chlorosulfate (B8482658) and the target compound, Methylene (B1212753) bis(chlorosulfate). The process involves the insertion of sulfur trioxide into the carbon-chlorine bonds of dichloromethane. The reaction proceeds in two main steps:
CH₂Cl₂ + SO₃ → ClCH₂OSO₂Cl (Chloromethyl chlorosulfate)
ClCH₂OSO₂Cl + SO₃ → CH₂(OSO₂Cl)₂ (Methylene bis(chlorosulfate))
In practice, these two reactions are not discrete, and a mixture of both chloromethyl chlorosulfate and Methylene bis(chlorosulfate) is typically present in the reaction mixture. google.com The relative proportions of these products can be controlled by adjusting the stoichiometric ratio of the reactants.
Investigation of Reaction Conditions and Optimal Stoichiometric Ratios
The stoichiometry of sulfur trioxide to dichloromethane is a critical factor in determining the product distribution. To selectively synthesize Methylene bis(chlorosulfate), a molar ratio of sulfur trioxide to dichloromethane of more than 2.5 is recommended. google.com When the goal is to produce both chloromethyl chlorosulfate and Methylene bis(chlorosulfate), optimal results are obtained with mole ratios ranging from approximately 0.5 to 2.5. google.com
The reaction is characterized as being slightly exothermic. Therefore, temperature control is essential to ensure a safe and efficient reaction. A preferred temperature range for this synthesis is between 0°C and 50°C. google.com The separation of the two products, chloromethyl chlorosulfate and Methylene bis(chlorosulfate), is typically achieved through fractional distillation due to their different boiling points. google.com
For instance, in a laboratory setting, the addition of six moles of sulfur trioxide to six moles of well-stirred methylene chloride over a period of 65 minutes, while maintaining the temperature between 25°C and 28°C, resulted in a 49.3% yield of Methylene bis(chlorosulfate) and a 37.3% yield of chloromethyl chlorosulfate after fractional distillation. google.com
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Dichloromethane, Sulfur Trioxide | google.com |
| Stoichiometric Ratio (SO₃:CH₂Cl₂) for selective synthesis | > 2.5 | google.com |
| Optimal Temperature Range | 0°C - 50°C | google.com |
| Example Yield (Methylene bis(chlorosulfate)) | 49.3% | google.com |
| Example Yield (Chloromethyl chlorosulfate) | 37.3% | google.com |
Catalytic Effects of Boron-Containing Compounds (e.g., Trimethyl Borate) in Accelerating Synthesis
The reaction between liquid sulfur trioxide and dichloromethane at room temperature is notably slow. However, the addition of catalytic amounts of trimethyl borate (B1201080) significantly accelerates the reaction. rsc.orgnih.gov The catalyzed reaction, when followed by ¹H NMR spectroscopy in the homogeneous liquid phase at -45°C, reveals the formation of transient products in addition to chloromethyl chlorosulfate and Methylene bis(chlorosulfate). rsc.org
The proposed mechanism suggests that sulfur trioxide forms equilibrating zwitterionic molecular complexes with dichloromethane of 1:1, 2:1, and higher stoichiometries. The boron-containing catalyst is believed to activate these complexes, facilitating a nucleophilic attack at the carbon by the negatively charged oxygen of another zwitterion. A similar catalytic mechanism is proposed for the subsequent conversion of chloromethyl chlorosulfate into Methylene bis(chlorosulfate) in the presence of trimethyl borate. rsc.orgnih.gov
Formation and Control of Co-products (e.g., Chloromethyl Chlorosulfate) in Reaction Mixtures
As previously mentioned, chloromethyl chlorosulfate is a significant co-product in the synthesis of Methylene bis(chlorosulfate). The formation of this co-product is a direct consequence of the sequential nature of the reaction. At lower molar ratios of sulfur trioxide to dichloromethane (e.g., 0.5 or less), a significant amount of chloromethyl chlorosulfate is present in the reaction mixture. google.com As the molar ratio of sulfur trioxide is increased, the proportion of Methylene bis(chlorosulfate) in the reaction mixture also increases. google.com
The control of the co-product is therefore primarily achieved by manipulating the stoichiometric ratio of the reactants. If Methylene bis(chlorosulfate) is the desired sole product, an excess of sulfur trioxide is necessary. google.com Conversely, if both products are desired, the molar ratio can be adjusted to be within the range of 0.5 to 2.5. google.com
The separation of Methylene bis(chlorosulfate) from chloromethyl chlorosulfate is effectively managed by fractional distillation. The first stage of distillation, preferably conducted at a temperature of about 50°C to 60°C, yields chloromethyl chlorosulfate as the primary product. The second-stage distillation, at a higher temperature of approximately 85°C to 95°C, yields Methylene bis(chlorosulfate). google.com
Alternative Synthetic Routes and Their Comparative Chemical Efficiencies
While the reaction between dichloromethane and sulfur trioxide is the most prominently documented method for synthesizing Methylene bis(chlorosulfate), the exploration of alternative synthetic routes is a continuous effort in chemical research to improve efficiency, yield, and purity.
Exploration of Precursor Variations for Methylene bis(chlorosulfate) Synthesis
The exploration of alternative precursors for the synthesis of Methylene bis(chlorosulfate) has led to investigations into the use of formaldehyde (B43269) derivatives. For instance, the reaction of paraformaldehyde with sulfur trioxide in a chlorinated hydrocarbon solvent is a known method for the preparation of methylene sulfate. google.com This suggests a potential, though not explicitly documented, pathway to Methylene bis(chlorosulfate) through subsequent chlorination or by modifying the reaction conditions.
Another related synthesis is the preparation of bis(chloromethyl) ether from paraformaldehyde and chlorosulfonic acid. orgsyn.org This reaction highlights the possibility of using formaldehyde-based precursors in conjunction with sulfur- and chlorine-containing reagents to form the core structure of Methylene bis(chlorosulfate). However, a direct and efficient conversion of bis(chloromethyl) ether to Methylene bis(chlorosulfate) has not been extensively reported in the available literature.
Methodological Advancements for Enhanced Yields and Purity
Methodological advancements in the synthesis of Methylene bis(chlorosulfate) and related compounds have focused on improving reaction control and product purification. In the primary synthesis route, the addition of a stabilizing agent to the reaction mixture prior to distillation is a crucial step for enhancing the purity of the final product. google.com
Post-Synthetic Processing and Purification Techniques for Research Applications
Following the synthesis of methylene bis(chlorosulfate), a multi-step post-synthetic processing and purification regimen is essential to isolate the compound in a form suitable for research applications, where high purity is often required. This process typically involves stabilization of the crude reaction mixture followed by a meticulous fractional distillation to separate the desired product from co-products and unreacted starting materials.
The crude product of the reaction between methylene chloride and sulfur trioxide is a mixture that primarily contains methylene bis(chlorosulfate) and chloromethyl chlorosulfate. To ensure the thermal stability of these products during purification, a stabilizing agent may be introduced into the reaction mixture. Following stabilization, the mixture is filtered to remove any solid materials.
The principal method for the purification of methylene bis(chlorosulfate) is fractional distillation under reduced pressure. This technique leverages the differences in the boiling points of the components in the reaction mixture to achieve separation. The distillation is typically conducted in a two-stage process. The first stage aims to remove the more volatile co-product, chloromethyl chlorosulfate. The second stage then isolates the higher-boiling methylene bis(chlorosulfate).
A representative purification scheme involves an initial distillation at a temperature range of 50°C to 60°C to separate chloromethyl chlorosulfate. Subsequently, the temperature is raised to a range of 85°C to 95°C to distill the methylene bis(chlorosulfate) google.com. In a specific example of this two-stage distillation, the first fraction containing chloromethyl chlorosulfate was collected at 55 to 58°C under a pressure of 18 mm Hg. The second fraction, identified as methylene bis(chlorosulfate), was then distilled at 88 to 92°C at a reduced pressure of approximately 0.1 mm Hg, yielding a product of 49.3% yield from the reaction google.com. The purity of the final product is often confirmed using analytical techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy google.com.
The table below summarizes the key parameters of the fractional distillation process for the purification of methylene bis(chlorosulfate).
| Distillation Stage | Product | Temperature Range (°C) | Pressure | Yield (%) |
| First Stage | Chloromethyl chlorosulfate | 50 - 60 | - | 37.3 |
| Second Stage | Methylene bis(chlorosulfate) | 85 - 95 | ~0.1 mm Hg | 49.3 |
It is noteworthy that for certain research applications, such as its evaluation as an electrolyte for lithium batteries, a high degree of purity is particularly critical google.com. The meticulous control of distillation parameters is therefore paramount in achieving the desired product quality.
Mechanistic Elucidations of Methylene Bis Chlorosulfate Formation and Reactivity
Kinetic Studies of Reaction Pathways
Kinetic analyses have been instrumental in defining the factors that govern the rate of Methylene (B1212753) bis(chlorosulfate) formation. These studies have elucidated the roles of reactants and catalysts, as well as the influence of environmental conditions on the reaction speed.
Determination of Reaction Orders with Respect to Reactants and Catalysts
The reaction between liquid sulfur trioxide (γ-SO₃) and dichloromethane (B109758) at ambient temperature to produce chloromethyl chlorosulfate (B8482658) and subsequently Methylene bis(chlorosulfate) is an inherently slow process. researchgate.netnih.govrsc.org However, the introduction of a catalytic amount of trimethyl borate (B1201080) significantly increases the reaction rate. researchgate.netnih.govrsc.org
Kinetic studies, conducted by monitoring the reaction progress in the homogeneous liquid phase at -45°C using ¹H NMR spectroscopy, have determined the reaction orders. researchgate.netnih.govrsc.org By measuring the initial rates of either the formation of chloromethyl chlorosulfate or the total consumption of dichloromethane, it was established that the reaction is first order with respect to the trimethyl borate catalyst. researchgate.netnih.govrsc.org Furthermore, the reaction was found to be approximately third order with respect to sulfur trioxide. researchgate.netnih.govrsc.org
Table 1: Determined Reaction Orders for the Catalyzed Formation of Methylene bis(chlorosulfate)
| Reactant/Catalyst | Reaction Order |
| Trimethyl Borate | 1 |
| Sulfur Trioxide (SO₃) | ~3 |
Analysis of Reaction Rate Dependencies on Environmental Factors
Environmental factors, particularly temperature, play a crucial role in the synthesis of Methylene bis(chlorosulfate). The reaction is characterized as being slightly exothermic, and controlling the temperature is a key aspect of managing the reaction. google.com Practical synthesis is often carried out at temperatures ranging from 0°C to 50°C. google.com
The mole ratio of the reactants, sulfur trioxide to dichloromethane, also significantly influences the product distribution. google.com
At mole ratios of 0.5 or less, a significant amount of the intermediate, chloromethyl chlorosulfate, is present.
As the mole ratio is increased, the formation of Methylene bis(chlorosulfate) becomes more predominant.
Optimal yields for both products are achieved with mole ratios between 0.5 and 2.5.
To favor the formation of Methylene bis(chlorosulfate) as the primary product, a mole ratio of sulfur trioxide to dichloromethane of more than 2.5 can be utilized. google.com
Table 2: Influence of Reactant Mole Ratio on Product Distribution
| SO₃ : CH₂Cl₂ Mole Ratio | Predominant Product(s) |
| ≤ 0.5 | Significant amounts of Chloromethyl chlorosulfate |
| 0.5 - 2.5 | Mixture of Chloromethyl chlorosulfate and Methylene bis(chlorosulfate) |
| > 2.5 | Primarily Methylene bis(chlorosulfate) |
Identification and Characterization of Transient Intermediates
Detailed spectroscopic studies under specific conditions have allowed for the observation and characterization of short-lived intermediates that are formed during the synthesis of Methylene bis(chlorosulfate).
Spectroscopic Observation of Chloropolysulfate Species (e.g., Products A, B, C)
During the catalyzed reaction of sulfur trioxide and dichloromethane at a low temperature of -45°C, ¹H NMR spectroscopy has been used to identify transient species. researchgate.netnih.govrsc.org In addition to the expected signals for chloromethyl chlorosulfate and Methylene bis(chlorosulfate), three other transient products, designated as A, B, and C, were observed. researchgate.netnih.govrsc.org
An analysis of the sulfur trioxide balance in the reaction mixture suggests that these transient intermediates are chloromethyl chloropolysulfates. researchgate.netnih.govrsc.org It is proposed that these species arise from the reaction of one molecule of dichloromethane with two, three, and four molecules of sulfur trioxide, respectively. researchgate.netnih.govrsc.org
Table 3: Proposed Composition of Transient Chloropolysulfate Intermediates
| Intermediate | Proposed Molecular Composition |
| Product A | 1 x CH₂Cl₂ + 2 x SO₃ |
| Product B | 1 x CH₂Cl₂ + 3 x SO₃ |
| Product C | 1 x CH₂Cl₂ + 4 x SO₃ |
Theoretical Postulations and Mechanistic Schemes
Based on the kinetic data and the observation of transient species, a mechanistic scheme for the catalyzed formation of Methylene bis(chlorosulfate) has been proposed. researchgate.netnih.govrsc.org This theoretical framework suggests that the reaction is initiated by the formation of equilibrating zwitterionic molecular complexes between dichloromethane and sulfur trioxide. researchgate.netnih.govrsc.org These complexes can form in 1:1, 2:1, and higher stoichiometric ratios of SO₃ to CH₂Cl₂. researchgate.netnih.govrsc.org
The role of the trimethyl borate catalyst is to activate these zwitterionic complexes. researchgate.netnih.govrsc.org This activation facilitates a nucleophilic attack at the carbon atom of the dichloromethane moiety by the negatively charged oxygen of another zwitterion. researchgate.netnih.govrsc.org A similar mechanistic pathway is proposed for the subsequent conversion of the intermediate, chloromethyl chlorosulfate, into the final product, Methylene bis(chlorosulfate), through its reaction with sulfur trioxide in the presence of the catalyst. researchgate.netnih.govrsc.org
Hypotheses on Zwitterionic Molecular Complex Formation
The reaction between sulfur trioxide (SO₃) and dichloromethane (CH₂Cl₂) to form methylene bis(chlorosulfate) is believed to proceed through a complex mechanistic pathway. A key hypothesis suggests the formation of equilibrating zwitterionic molecular complexes between SO₃ and CH₂Cl₂. nih.govrsc.orgresearchgate.netrsc.org These complexes are proposed to have 1:1, 2:1, and higher stoichiometries. nih.govrsc.orgresearchgate.netrsc.org
The reaction progression can be monitored using ¹H NMR spectroscopy, which allows for the identification of transient products in addition to chloromethyl chlorosulfate (CMCS) and methylene bis(chlorosulfate) (MBCS). nih.govrsc.orgresearchgate.net These transient species are thought to be chloromethyl chloropolysulfates, arising from the reaction of one molecule of CH₂Cl₂ with two, three, and four molecules of SO₃, respectively. nih.govrsc.orgresearchgate.net
Proposed Roles of Catalysts in Facilitating Nucleophilic Attack at Carbon Centers
The reaction of SO₃ with CH₂Cl₂ is notably slow under normal conditions. nih.govrsc.orgresearchgate.net However, the addition of a catalytic amount of trimethyl borate significantly accelerates the process. nih.govrsc.orgresearchgate.net The catalyst is proposed to play a crucial role in activating the zwitterionic complexes, thereby facilitating the nucleophilic attack at the carbon atom. nih.govrsc.orgresearchgate.netrsc.org
The reaction is observed to be first order in the catalyst, highlighting its importance in the rate-determining step. nih.govrsc.orgresearchgate.netrsc.org The boron-containing catalyst can activate the zwitterionic complexes, making the carbon center more electrophilic and susceptible to attack by the negatively charged oxygen of another zwitterion. nih.govrsc.orgresearchgate.netrsc.org An analogous catalytic mechanism is also proposed for the subsequent conversion of CMCS into MBCS by SO₃. nih.govrsc.orgresearchgate.netrsc.org
The use of phase-transfer catalysts has also been explored in reactions involving chlorosulfates. For instance, in the reaction of CMCS with anionic nucleophiles, a phase-transfer catalyst is used in a two-phase system to facilitate the reaction. nih.govresearchgate.net
Interactive Data Table: Reaction Conditions and Product Distribution
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Major Products | Minor Products |
| CH₂Cl₂ | SO₃ | Trimethyl borate | -45 | CMCS, MBCS | Transient chloromethyl chloropolysulfates |
| CMCS | SO₃ | Trimethyl borate | -45 | MBCS | Product A (Isomeric with MBCS) |
| CMCS | Anionic Nucleophiles (X⁻) | Phase-Transfer Catalyst | Room Temperature | ClCH₂X | CH₂Cl₂ |
Analogous Mechanistic Considerations in the Conversion of Related Chlorosulfonates
The mechanistic principles observed in the formation and reactivity of methylene bis(chlorosulfate) can be extended to other related chlorosulfonates. The reactivity of chloromethyl chlorosulfate (CMCS) has been compared with methylene bis(chlorosulfate) (MBCS) and methyl chlorosulfate (MCS) in competitive experiments. The observed order of reactivity is MCS > MBCS > CMCS >> CH₂Cl₂. nih.govresearchgate.net This trend highlights the influence of the molecular structure on the reactivity of the chlorosulfate group.
In reactions with anionic nucleophiles like halide or acetate (B1210297) ions, CMCS undergoes rapid nucleophilic displacement of the chlorosulfate moiety. nih.govresearchgate.net This is a common reaction pathway for many alkyl chlorosulfates. However, the nature of the nucleophile can influence the reaction outcome. For instance, the reaction of CMCS with sodium phenoxide in tetrahydrofuran (B95107) solution is suggested to proceed via nucleophilic displacement of the sulfur-bound chloride, a different mechanistic pathway compared to reactions with halide ions. rsc.orgresearchgate.net
Furthermore, the study of other chlorosulfonation reactions, such as the chlorosulfonation of benzene (B151609), provides insights into the formation of electrophilic species like SO₂Cl⁺, which are key intermediates in electrophilic aromatic substitution reactions. stackexchange.com While the specific intermediates may differ, the underlying principles of activating the sulfur-containing reagent to facilitate a reaction are analogous.
Reactivity Profiles and Transformational Chemistry of Methylene Bis Chlorosulfate
Investigation of Nucleophilic Substitution Reactions
The primary mode of reactivity for Methylene (B1212753) bis(chlorosulfate) involves nucleophilic attack at the central carbon atom, leading to the displacement of one or both of the chlorosulfate (B8482658) moieties. These reactions are characteristic of powerful alkylating agents.
Methylene bis(chlorosulfate) (MBCS) is highly reactive toward anionic nucleophiles. Research on the analogous compound, chloromethyl chlorosulfate (CMCS), shows it reacts rapidly with nucleophiles such as halide and acetate (B1210297) ions (X⁻) nih.gov. Given that MBCS is more reactive than CMCS, it undergoes similar nucleophilic displacement reactions readily. The reaction involves the attack of the nucleophile on the electrophilic methylene carbon, displacing the chlorosulfate group.
For example, the reaction with an acetate ion would proceed as follows:
(ClSO₃)₂CH₂ + CH₃COO⁻ → CH₃COOCH₂OSO₂Cl + ClSO₃⁻
A second substitution can follow, potentially leading to methylene diacetate, depending on the reaction conditions and stoichiometry.
The principal pathway for the reaction with anionic nucleophiles is the direct displacement of the chlorosulfate group nih.gov. The chlorosulfate anion (ClSO₃⁻) is an effective leaving group, which facilitates the substitution process. In reactions involving CMCS and anionic nucleophiles like halides or acetates, the products are formed through the rapid nucleophilic displacement of this moiety nih.gov. This mechanism is directly applicable to MBCS.
In contrast to reactions with halide nucleophiles which attack the carbon center, it has been suggested that reactions with other nucleophiles, such as sodium phenoxide, may proceed via nucleophilic displacement of the sulfur-bound chloride on the chlorosulfate group itself, although this pathway is less typical nih.gov.
The efficiency and pathway of nucleophilic substitution reactions involving Methylene bis(chlorosulfate) are significantly influenced by the reaction medium. Reactions can be conducted in homogeneous solutions, for instance, using tetrabutylammonium salts of nucleophiles in acetonitrile (CD₃CN) nih.gov.
Alternatively, two-phase systems are highly effective, particularly when employing phase-transfer catalysis (PTC) nih.govresearchgate.netresearchgate.net. In a biphasic system, such as chloroform (CDCl₃) and water, a phase-transfer catalyst facilitates the transport of the anionic nucleophile from the aqueous phase to the organic phase where it can react with the substrate nih.gov. This methodology allows the use of simple alkali-metal salts of the nucleophiles and enhances reaction rates, making it a synthetically useful approach nih.govresearchgate.net.
Comparative Reactivity Assessments with Alkyl Chlorosulfonates
To quantify the reactivity of Methylene bis(chlorosulfate), competitive experiments have been performed, comparing its reaction rates with those of other related alkyl chlorosulfonates.
Competitive experiments provide a clear hierarchy of reactivity among various chlorosulfonates. The established reactivity order is: Methyl Chlorosulfate (MCS) > Methylene bis(chlorosulfate) (MBCS) > Chloromethyl Chlorosulfate (CMCS) >> Methylene Chloride (CH₂Cl₂) nih.govsmolecule.com.
This trend indicates that MBCS is a more potent electrophile than CMCS. The higher reactivity of MCS is attributed to its simpler structure and lower steric hindrance smolecule.com. The presence of two activating chlorosulfate groups in MBCS makes it more reactive than CMCS, which has one chlorosulfate and one less activating chloro group.
| Compound | Relative Reactivity |
|---|---|
| Methyl Chlorosulfate (MCS) | Highest |
| Methylene bis(chlorosulfate) (MBCS) | High |
| Chloromethyl Chlorosulfate (CMCS) | Medium |
| Methylene Chloride (CH₂Cl₂) | Low |
Exploration of Other Fundamental Chemical Transformations (e.g., Oxidation, Reduction)
While the chemistry of Methylene bis(chlorosulfate) is dominated by nucleophilic substitution, other transformations are theoretically possible, though not extensively documented in the literature.
Information on the specific oxidation and reduction of Methylene bis(chlorosulfate) is limited. However, insights can be drawn from the behavior of the closely related Chloromethyl chlorosulfate (CMCS) and general chemical principles smolecule.com.
Oxidation : The sulfur atoms in the chlorosulfate groups of MBCS are in the +6 oxidation state, their highest possible state. Therefore, further oxidation at the sulfur centers is not expected under normal conditions smolecule.com. The central methylene group could potentially be oxidized under harsh conditions, but such reactions are uncommon compared to its powerful electrophilic reactivity smolecule.com.
Reduction : The reduction of Methylene bis(chlorosulfate) could potentially occur at multiple electrophilic sites. Theoretical reduction pathways might involve the sulfur centers or the carbon-chlorine bonds within the chlorosulfate moieties. For the related compound CMCS, electrochemical reduction has been noted in the context of its use in lithium batteries justia.com. However, detailed studies on the reduction products and mechanisms for MBCS are not widely available.
Applications in Advanced Organic Synthesis and Chemical Modification
Function as a Chlorinating Agent in Organic Substrates
While primarily known for the reactivity of its chlorosulfate (B8482658) leaving groups, Methylene (B1212753) bis(chlorosulfate) can also function as a chlorinating agent under specific conditions. This reactivity is particularly observed in reactions with active methylene compounds. Research has shown that in the presence of an enolate, such as that derived from an alkyl 1,3-keto ester, a competitive reaction can occur where the enolate attacks the chlorine atom bound to the sulfonyl group of Methylene bis(chlorosulfate). researchgate.net This process leads to the chlorination of the active methylene group. researchgate.net
This chlorinating behavior competes with the more conventional chloromethylation pathway, adding a layer of complexity to its reaction profiles. The outcome of the reaction—chlorination versus chloromethylation—can be influenced by the reaction conditions and the nature of the substrate. researchgate.net
| Substrate Type | Reaction Condition | Observed Outcome |
| Alkyl 1,3-keto esters | Aprotic organic solvent | Chlorination of the active methylene group is the main process researchgate.net |
| Active methylene compounds | Phase-transfer catalysis | Competitive chloromethylation and chlorination researchgate.net |
Role in the Synthesis of Diverse Organosulfur Compounds
Methylene bis(chlorosulfate) serves as a key precursor in the synthesis of other specialized organosulfur compounds. Its structure allows it to act as an electrophilic building block for introducing the methylene bis(sulfonate) moiety. A notable example is its use in the preparation of methylene methanedisulfonate. google.com In this synthesis, Methylene bis(chlorosulfate) is reacted with pyridinium (B92312) methanedisulfonate. google.com This reaction constructs a new organosulfur compound by linking two sulfonate groups through a methylene bridge, showcasing the utility of Methylene bis(chlorosulfate) as a foundational reagent for more complex sulfur-containing molecules. google.com
Utility in the Preparation of Bis(acyloxy)methanes and Related Derivatives
One of the well-established applications of Methylene bis(chlorosulfate) is in the convenient preparation of bis(acyloxy)methanes. google.comgoogleapis.com This transformation leverages the high reactivity of the two chlorosulfate groups, which act as excellent leaving groups in nucleophilic substitution reactions. The general process involves reacting Methylene bis(chlorosulfate) with two equivalents of a carboxylate salt. The carboxylate nucleophile displaces the chlorosulfate groups, forming two ester linkages on the central methylene carbon. This method provides an efficient route to symmetrical bis(acyloxy)methanes, which are valuable compounds in various chemical contexts.
General Reaction Scheme: CH₂(OSO₂Cl)₂ + 2 R-COO⁻ → R-COO-CH₂-OOC-R + 2 SO₃ + 2 Cl⁻
Application as a Key Chemical Intermediate in Multi-Step Synthesis
The reactivity of Methylene bis(chlorosulfate) makes it a valuable chemical intermediate in multi-step synthetic sequences. google.com Organic synthesis often relies on a series of transformations to build molecular complexity, and Methylene bis(chlorosulfate) can serve as a critical link in these chains. rsc.orgmit.edu For instance, its synthesis from methylene chloride and sulfur trioxide is the first step in a process that can yield either chloromethyl chlorosulfate or Methylene bis(chlorosulfate) itself, which are then separated by fractional distillation for subsequent use. google.com
Its role as an intermediate is exemplified by its use in synthesizing the organosulfur compounds and bis(acyloxy)methanes discussed previously. In these cases, it is not the final target molecule but rather a crucial precursor that enables the efficient formation of the desired product. google.comgoogle.com This positions it as a strategic building block for accessing more complex functional molecules from simple starting materials.
Strategic Integration into Synthetic Routes for Complex Molecular Architectures
Beyond its use in straightforward substitutions, Methylene bis(chlorosulfate) can be strategically employed to construct complex molecular frameworks. Its reaction with active methylene compounds under phase-transfer catalysis conditions provides a compelling example of this application. researchgate.net This process is not a simple one-step reaction but a sequential cascade that builds significant molecular complexity. researchgate.net
The reaction initiates with a chloromethylation, which is followed by a β-elimination and a Michael addition, leading to the formation of methylene-bridged bis-acetoacetates. researchgate.net These dimeric intermediates can then undergo further intramolecular cyclization reactions. This subsequent step, driven by competitive chloromethylation or chlorination, results in the formation of polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives. researchgate.net This synthetic strategy showcases how a relatively simple reagent like Methylene bis(chlorosulfate) can be used to orchestrate a series of reactions that culminate in the assembly of complex heterocyclic architectures. researchgate.net
| Reaction Sequence with Active Methylene Compounds | Resulting Structure |
| 1. Chloromethylation | Initial substitution product |
| 2. β-Elimination | Formation of an unsaturated intermediate |
| 3. Michael Addition | Creation of a methylene-bridged dimer researchgate.net |
| 4. Intramolecular Cyclization | Formation of dihydrofuran and tetrahydropyran rings researchgate.net |
Theoretical and Computational Chemistry Studies of Methylene Bis Chlorosulfate
Molecular Modeling for Structural Analysis and Reactive Site Identification
Molecular modeling is a powerful tool for elucidating the three-dimensional structure of molecules and identifying potential sites for chemical reactions. For Methylene (B1212753) bis(chlorosulfate), molecular modeling can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its geometry.
The structure of MBCS, CH₂(OSO₂Cl)₂, suggests a central methylene group bonded to two chlorosulfate (B8482658) groups. Computational models can be employed to determine the most stable conformation of the molecule. This involves calculating the potential energy surface as a function of the rotation around the C-O bonds. These calculations can reveal the preferred spatial arrangement of the chlorosulfate groups relative to each other, which can influence the molecule's reactivity and physical properties.
Furthermore, molecular modeling can identify the reactive sites of Methylene bis(chlorosulfate) by mapping the electrostatic potential onto the electron density surface. This would likely reveal that the sulfur atoms are highly electrophilic due to the presence of electronegative oxygen and chlorine atoms. The carbon atom of the methylene group would also be a site susceptible to nucleophilic attack, a reactivity pattern that has been observed experimentally in related compounds like chloromethyl chlorosulfate (CMCS) researchgate.netresearchgate.net.
Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes
Quantum chemical calculations are instrumental in understanding the intricate details of reaction mechanisms, including the energetics of different pathways.
Analysis of Transition States, Activation Energies, and Reaction Coordinate Paths
For the formation of Methylene bis(chlorosulfate), which is a product of the further sulfation of chloromethyl chlorosulfate (CMCS), quantum chemical calculations can be used to model the reaction pathway researchgate.netresearchgate.net. This would involve identifying the transition state structure for the insertion of sulfur trioxide (SO₃) into the C-Cl bond of CMCS.
By calculating the energy of the reactants, the transition state, and the products, the activation energy for the reaction can be determined. This provides a quantitative measure of the kinetic feasibility of the reaction. The reaction coordinate path, which represents the lowest energy pathway from reactants to products, can also be mapped out, providing a detailed step-by-step visualization of the chemical transformation.
Application of Semi-Empirical and Ab Initio Methods in Sulfonation Mechanism Studies
Both semi-empirical and ab initio methods can be applied to study the sulfonation mechanism leading to Methylene bis(chlorosulfate). Semi-empirical methods, being computationally less demanding, can be used for initial explorations of the potential energy surface.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), provide more accurate results. These methods can be used to refine the geometries of reactants, transition states, and products, and to calculate their energies with higher precision. For instance, ab initio molecular dynamics simulations have been used to study the electrophilic aromatic sulfonation of benzene (B151609) with sulfur trioxide, revealing the involvement of multiple SO₃ molecules and the influence of the solvent on the reaction pathway. Similar approaches could be applied to the formation of MBCS.
Computational Insights into Sulfur Trioxide Insertion Processes
The formation of Methylene bis(chlorosulfate) from chloromethyl chlorosulfate involves the insertion of a sulfur trioxide molecule. This process is a key step in the synthesis of MBCS, which is often formed as a co-product with CMCS during the reaction of dichloromethane (B109758) with SO₃ researchgate.netresearchgate.net.
Computational studies can provide valuable insights into the mechanism of this insertion. A proposed mechanistic scheme for the formation of CMCS, which can be extended to MBCS, involves the formation of equilibrating zwitterionic molecular complexes between the chlorinated methane (B114726) and sulfur trioxide rsc.org. The presence of a catalyst, such as trimethyl borate (B1201080), is suggested to activate these complexes towards nucleophilic attack researchgate.netresearchgate.netrsc.org.
Quantum chemical calculations could be used to investigate the stability of these zwitterionic intermediates and the role of the catalyst in lowering the activation barrier for the SO₃ insertion. By modeling the interaction between CMCS, SO₃, and the catalyst, it would be possible to elucidate the precise mechanism of the conversion of CMCS to Methylene bis(chlorosulfate).
Advanced Analytical Methodologies Employed in Methylene Bis Chlorosulfate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methylene (B1212753) bis(chlorosulfate). It is also paramount in monitoring the synthesis reaction, which typically involves the sulfation of methylene chloride with sulfur trioxide. Both the intermediate, chloromethyl chlorosulfate (B8482658), and the final product, Methylene bis(chlorosulfate), are identified and quantified using NMR analysis. google.com
¹H NMR (Proton NMR) spectroscopy is particularly powerful for tracking the kinetics of chemical reactions in real-time. In the synthesis of Methylene bis(chlorosulfate), the catalyzed reaction can be followed as a function of time and reactant concentration by acquiring a series of ¹H NMR spectra. nih.govresearchgate.net This allows for the measurement of the initial rates of formation of the primary product, chloromethyl chlorosulfate, and its subsequent conversion to Methylene bis(chlorosulfate). nih.gov
This technique has been successfully used to monitor the trimethyl borate-catalyzed reaction between sulfur trioxide (SO₃) and methylene chloride (CH₂Cl₂) in the homogeneous liquid phase at -45 °C. nih.govresearchgate.net Through this real-time analysis, researchers observed not only the expected products but also three distinct, transient intermediates. nih.govresearchgate.net These intermediates, which decompose upon warming to room temperature to yield more of the final products, were inferred to be chloromethyl chloropolysulfates, arising from the reaction of one molecule of methylene chloride with two, three, and four molecules of sulfur trioxide, respectively. nih.govresearchgate.net The ability of ¹H NMR to detect and help characterize these short-lived species is vital for understanding the complex reaction mechanism. nih.gov
| Intermediate Designation | Proposed Structure/Origin | Observational Notes |
|---|---|---|
| Product A | Reaction of 1 molecule CH₂Cl₂ with 2 molecules SO₃ | Transient species observed by ¹H NMR at -45 °C. Decomposes upon warming. nih.govresearchgate.net |
| Product B | Reaction of 1 molecule CH₂Cl₂ with 3 molecules SO₃ | Transient species observed by ¹H NMR at -45 °C. Decomposes upon warming. nih.govresearchgate.net |
| Product C | Reaction of 1 molecule CH₂Cl₂ with 4 molecules SO₃ | Transient species observed by ¹H NMR at -45 °C. Decomposes upon warming. nih.govresearchgate.net |
Chromatographic Techniques for Separation, Identification, and Purity Analysis
Chromatographic methods are essential for separating the components of the reaction mixture and determining the purity of the isolated Methylene bis(chlorosulfate). Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for these purposes.
Gas chromatography is a suitable technique for monitoring the progress of the synthesis of Methylene bis(chlorosulfate) and assessing the purity of the related intermediate, chloromethyl chlorosulfate. amazonaws.comacs.org A developed GC method can effectively separate the reactant (methylene chloride), the solvent, the intermediate (chloromethyl chlorosulfate), and the final product (Methylene bis(chlorosulfate)). amazonaws.com
One such method utilizes a Thermal Conductivity Detector (TCD) with a 30-meter Rtx-20 column. amazonaws.com The temperature program begins at 50°C, holding for 2 minutes, then ramps at 10°C/min to 180°C, where it is held for 3 minutes. amazonaws.com This method provides distinct retention times for each component, allowing for their quantitative determination and the assessment of product purity. amazonaws.comacs.org
| Compound | Typical Retention Time (minutes) |
|---|---|
| Acetonitrile (wash solvent) | 2.50 |
| Methylene Chloride (DCM) | 2.68 |
| n-Heptane (diluent) | 4.24 |
| Chloromethyl chlorosulfate (CMCS) | 9.18 |
| Methylene bis(chlorosulfate) (BCMS) | 13.25 |
High-performance liquid chromatography is a primary analytical choice for monitoring sulfation reactions and analyzing sulfated products due to its robustness. nih.gov While specific HPLC methods for Methylene bis(chlorosulfate) are not extensively detailed in readily available literature, the analytical principles are well-established through studies of other highly polar sulfated organic compounds. nih.gov
Sulfated compounds can be challenging to analyze with conventional reversed-phase HPLC because their high polarity leads to poor retention on standard C18 columns, often resulting in broad or fronting peaks. nih.gov To overcome this, method development focuses on the careful selection of stationary and mobile phases. The pH and buffer capacity of the mobile phase are critical factors influencing the separation. nih.gov For instance, the analysis of sulfated flavonoids and phenolic acids has been optimized using various columns and mobile phases, demonstrating that robust separation is achievable. These developed methods are often compatible with mass spectrometry detection, providing further structural confirmation. nih.gov The principles from these related studies would inform the development of a reliable HPLC method for the analysis of Methylene bis(chlorosulfate).
| Analyte Type | Stationary Phase (Column) | Mobile Phase Composition | Detection |
|---|---|---|---|
| Sulfated Flavonoids | Monolithic Chromolith C18 | Acetonitrile, Water, Formic Acid | PDA |
| Quercetin Sulfates | BDS-Hypersil C18 | Ammonium Acetate (B1210297) with Methanol | - |
| Hydroxytyrosol Sulfates | C18 Column | Acetonitrile, Water, Trifluoroacetic Acid | MS |
| Chlorocatechol Sulfate | NUCLEODUR HILIC | - | MS (Ion Trap) |
Emerging Research Directions and Future Perspectives for Methylene Bis Chlorosulfate
Development of Novel and Green Synthetic Protocols with Enhanced Sustainability
The traditional synthesis of Methylene (B1212753) bis(chlorosulfate) involves the reaction of methylene chloride with sulfur trioxide. googleapis.com While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research is anticipated to focus on several key areas to enhance the sustainability of its production.
One promising direction is the exploration of catalytic systems to improve reaction efficiency and reduce the required amount of sulfur trioxide. Research has shown that the related compound, chloromethyl chlorosulfate (B8482658) (CMCS), can be synthesized from methylene chloride and sulfur trioxide using catalytic quantities of trimethyl borate (B1201080), a process that also yields Methylene bis(chlorosulfate) (MBCS). rsc.orgresearchgate.net Further investigation into optimizing this catalytic process specifically for MBCS production could lead to higher yields and selectivity under milder conditions, thereby reducing energy consumption and by-product formation.
Another avenue for greening the synthesis of Methylene bis(chlorosulfate) involves exploring alternative sulfating agents and reaction media. The use of solid-supported catalysts or flow chemistry could offer advantages in terms of catalyst recyclability, process control, and safety. Furthermore, investigating solvent-free reaction conditions or the use of greener, less hazardous solvents could significantly improve the environmental footprint of the synthesis.
The development of one-pot syntheses that utilize Methylene bis(chlorosulfate) in situ for subsequent reactions could also enhance sustainability by eliminating the need for isolation and purification steps, thus minimizing waste and resource consumption.
A summary of potential green synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalysis | Increased reaction rates, higher selectivity, milder reaction conditions, reduced reagent usage. | Screening of new catalysts (e.g., Lewis acids, solid acids), optimization of catalyst loading and reaction parameters for MBCS selectivity. |
| Alternative Reagents & Media | Reduced environmental impact, improved safety, easier product separation. | Exploration of alternative sulfating agents, investigation of solvent-free reactions, use of ionic liquids or supercritical fluids. |
| Process Intensification | Enhanced heat and mass transfer, improved safety, continuous production, easier scale-up. | Development of flow chemistry processes, use of microreactors. |
| In Situ Generation & Use | Elimination of isolation and purification steps, reduced waste, improved atom economy. | Designing tandem reactions where MBCS is generated and consumed in a single pot. |
Deeper Mechanistic Investigations under Extreme or Unconventional Conditions
A thorough understanding of the reaction mechanisms governing the formation and reactivity of Methylene bis(chlorosulfate) is crucial for optimizing its synthesis and expanding its applications. While the fundamental reaction of sulfur trioxide with methylene chloride is known, the intricate details of the reaction pathway, especially under non-standard conditions, remain an area ripe for exploration.
Studies on the catalyzed reaction of sulfur trioxide with methylene chloride at low temperatures have revealed the formation of transient intermediates, suggested to be chloromethyl chloropolysulfates. rsc.orgresearchgate.net Further investigation into the structure and reactivity of these intermediates using advanced spectroscopic techniques, such as cryo-NMR and in-situ IR spectroscopy, could provide a more detailed mechanistic picture.
Exploring the reaction under extreme conditions, such as high pressure or microwave irradiation, could unveil novel reaction pathways and potentially lead to the formation of new, interesting derivatives. High-pressure studies could provide insights into the activation volume of the reaction, shedding light on the transition state structure. Microwave-assisted synthesis, known for its ability to accelerate reactions, could offer a more energy-efficient route to Methylene bis(chlorosulfate) and its derivatives. nih.gov
Mechanistic studies should also extend to the reactions of Methylene bis(chlorosulfate) with various nucleophiles. Understanding the factors that influence whether the reaction proceeds via nucleophilic attack at the carbon atom or the sulfur atom is key to controlling the outcome of its reactions and designing new synthetic applications.
Broadening the Scope of Reactivity and Catalytic Potential
The reactivity of Methylene bis(chlorosulfate) is characterized by the presence of two electrophilic centers at the carbon and sulfur atoms of the chlorosulfate groups. This dual reactivity opens up a wide range of possibilities for its use in organic synthesis.
Comparative studies have shown that the reactivity of Methylene bis(chlorosulfate) in nucleophilic substitution reactions is greater than that of chloromethyl chlorosulfate (CMCS). rsc.orgresearchgate.net This suggests that MBCS could be a more effective reagent for introducing the methylene bis(oxysulfonyl) moiety or for acting as a bifunctional electrophile. Future research should focus on systematically exploring its reactions with a broad range of nucleophiles, including alcohols, phenols, amines, and carbanions.
The potential of Methylene bis(chlorosulfate) as a precursor to methylenebisamides is an intriguing area for investigation. The synthesis of methylenebisamides can be achieved through the reaction of amides with activated dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgnih.govresearchgate.netnih.gov Given that sulfur trioxide is an activator for DMSO in such reactions, exploring the direct reaction of amides with Methylene bis(chlorosulfate) could offer a novel route to these valuable compounds, which are important in the synthesis of peptidomimetics. beilstein-journals.orgnih.govnih.gov
Furthermore, the catalytic potential of Methylene bis(chlorosulfate) or its derivatives remains largely unexplored. The presence of two sulfonyl groups suggests that it could act as a Lewis acid catalyst in various organic transformations. Investigating its catalytic activity in reactions such as Friedel-Crafts acylations, esterifications, or polymerization reactions could unveil new applications for this compound.
Advanced Computational Predictions of New Reactivity Modes and Derivatives
Computational chemistry offers a powerful tool for predicting the structure, properties, and reactivity of molecules, thereby guiding experimental research. In the context of Methylene bis(chlorosulfate), computational studies can provide valuable insights into several key areas.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the reaction mechanism of the formation of Methylene bis(chlorosulfate), including the characterization of transition states and intermediates. bohrium.comnih.gov Such studies can help to elucidate the role of catalysts and predict the effect of different reaction conditions on the reaction outcome.
Computational screening can be used to predict the reactivity of Methylene bis(chlorosulfate) with a wide range of nucleophiles, helping to identify promising new reactions and synthetic targets. mdpi.comnasa.gov By calculating reaction energies and activation barriers, it is possible to assess the feasibility of different reaction pathways and guide the design of new synthetic methodologies.
Furthermore, computational modeling can be used to design new derivatives of Methylene bis(chlorosulfate) with tailored properties. For example, by substituting the chlorine atoms with other functional groups, it may be possible to create new compounds with enhanced reactivity, stability, or specific functionalities for applications in materials science or as specialized reagents.
| Computational Method | Application to Methylene bis(chlorosulfate) | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and reactions. | Transition state geometries and energies, reaction energy profiles, prediction of kinetic and thermodynamic products. |
| Ab initio methods | High-accuracy calculation of molecular properties. | Spectroscopic properties (NMR, IR), bond dissociation energies, electronic structure. |
| Molecular Dynamics (MD) | Simulation of the behavior of MBCS in different solvent environments. | Solvation effects on reactivity, diffusion coefficients, conformational analysis. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the properties and reactivity of new derivatives. | Identification of key structural features for desired properties, guiding the synthesis of new functional molecules. |
Exploration of New Applications in Specialized Chemical Synthesis and Functional Materials
While the initial interest in Methylene bis(chlorosulfate) was for its potential use as a battery electrolyte, its unique structure suggests a much broader range of applications in both specialized chemical synthesis and the development of functional materials. googleapis.comgoogle.com
In the realm of energy storage, the use of sulfur-containing electrolyte additives is a known strategy to improve the performance and safety of lithium-ion batteries. eurekalert.orgrsc.orgrsc.orgresearchgate.net The high boiling point of Methylene bis(chlorosulfate) compared to other electrolytes like thionyl chloride makes it an attractive candidate for applications where battery stability at higher temperatures is crucial. google.com Further research is needed to fully evaluate its electrochemical properties, including its ionic conductivity, electrochemical stability window, and its effect on the formation of the solid-electrolyte interphase (SEI) on the electrodes.
The bifunctional nature of Methylene bis(chlorosulfate) makes it a promising monomer for the synthesis of novel polymers. Polymerization with various co-monomers, such as diols or diamines, could lead to the formation of polysulfates with unique properties, such as thermal stability, flame retardancy, or specific ion-conducting properties. These materials could find applications as high-performance plastics, membranes, or solid polymer electrolytes.
Furthermore, Methylene bis(chlorosulfate) can be considered as a precursor for the synthesis of other specialized chemicals. For example, its reaction with nucleophiles could lead to the formation of a variety of methylene-bridged compounds with potential applications in pharmaceuticals, agrochemicals, or as ligands in coordination chemistry. The introduction of the bis(chlorosulfate) functionality onto other molecular scaffolds could also be a strategy for modifying the properties of existing compounds.
Q & A
Basic: What are the critical safety protocols for handling methylene bis(chlorosulfate) in laboratory settings?
Methylene bis(chlorosulfate) requires stringent safety measures due to its acute toxicity (H302, H314) and corrosive properties . Methodological protocols include:
- PPE : Wear EN 143-certified respiratory protection, EN ISO 374 chemical-resistant gloves, and full-body protective clothing to avoid skin/eye contact .
- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation of vapors .
- Emergency Preparedness : Immediate access to eyewash stations and emergency showers is mandatory. Contaminated clothing must be removed and washed before reuse .
Basic: How should methylene bis(chlorosulfate) be stored to maintain stability and prevent hazardous reactions?
Storage conditions must mitigate decomposition risks and incompatible interactions:
- Temperature : Store in a cool (<25°C), ventilated area, shielded from UV light and moisture .
- Separation : Maintain a 3-meter distance from oxidizers, strong acids/bases, and reactive substances to prevent exothermic reactions .
- Containers : Use chemically inert, sealed containers compliant with TRGS 510 standards (storage category 8B) .
Basic: What first-aid measures are recommended for accidental exposure to methylene bis(chlorosulfate)?
Immediate response protocols vary by exposure route:
- Skin Contact : Rinse with copious water for ≥15 minutes; remove contaminated clothing and seek medical attention for burns .
- Eye Contact : Flush eyes with water for ≥10 minutes, ensuring eyelids are held open. Consult an ophthalmologist immediately .
- Ingestion : Do not induce vomiting. Administer activated charcoal (if conscious) and transport to a medical facility .
Advanced: How can researchers optimize synthetic routes to minimize hazardous by-products?
While direct synthesis data are limited, methodological strategies include:
- Temperature Control : Avoid exceeding decomposition thresholds (data gaps exist; monitor for CO/CO₂ emissions during reactions) .
- Reagent Purity : Use high-purity precursors to reduce side reactions. Monitor for sulfonic acid derivatives, which may form under acidic conditions .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidation and hydrolysis .
Advanced: How to resolve contradictions in reported thermal stability data for methylene bis(chlorosulfate)?
Discrepancies in decomposition thresholds (e.g., lack of flash point data ) require:
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify exothermic peaks and thermogravimetric analysis (TGA) to quantify mass loss under controlled heating .
- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., methylene bis(trifluoromethanesulfonate)) to infer stability trends .
Advanced: What analytical techniques are suitable for detecting trace impurities or decomposition products?
- GC-MS : Identify volatile decomposition products (e.g., CO, chlorinated hydrocarbons) .
- HPLC-UV/Vis : Quantify non-volatile impurities, leveraging the compound’s density (1.631 g/cm³) for solubility optimization in non-polar solvents .
- FTIR Spectroscopy : Monitor functional groups (e.g., sulfonate stretches) to detect hydrolyzed by-products .
Advanced: What mechanistic insights exist for methylene bis(chlorosulfate) in hydrolysis or nucleophilic substitution reactions?
While direct studies are sparse, research on analogous bis-sulfonates (e.g., bis-isonitriles ) suggests:
- Steric Effects : Hydrolysis rates may decrease when bulky groups shield reactive sites.
- Receptor-Mediated Selectivity : Host-guest complexes (e.g., with macrocyclic receptors) can alter reaction pathways, favoring mono-functionalized products .
Advanced: How to design experiments to assess the environmental persistence of methylene bis(chlorosulfate)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
